2-Hydrazino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine
Description
Properties
IUPAC Name |
[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c1-9-4-6-10(7-5-9)12-17-14(20-19-12)11-3-2-8-16-13(11)18-15/h2-8H,15H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNNRXYGKGXJML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Substitution on the Pyridine Ring: The hydrazino group is introduced onto the pyridine ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents and solvents.
Chemical Reactions Analysis
Condensation Reactions
The hydrazino group undergoes nucleophilic condensation with carbonyl-containing compounds. Key examples include:
a. Schiff base formation
Reaction with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) in ethanol under acidic catalysis (acetic acid, 80°C, 6 h) yields imine derivatives:
Conditions :
b. Hydrazone cyclization
In the presence of bromine/acetic acid, the hydrazine moiety participates in cyclization to form 1,3,4-oxadiazoles. For example, reaction with β-keto esters generates fused heterocyclic systems .
Oxidation
The hydrazino group is susceptible to oxidation:
-
With H₂O₂ (30%) : Forms pyridotriazole derivatives via intramolecular cyclization.
-
With KMnO₄ (acidic) : Cleaves the N–N bond, yielding 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-one .
Reduction
Catalytic hydrogenation (H₂/Pd-C, 60 psi) reduces the oxadiazole ring to an amidine:
Conditions :
Cycloaddition and Heterocycle Formation
The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides, forming bis-heterocyclic systems. For example:
| Reagent | Product | Conditions | Yield (%) |
|---|---|---|---|
| Benzoyl nitrile oxide | 1,2,4-Oxadiazolo[5,4-c]pyridotriazole | Toluene, 110°C, 8 h | 64 |
| Acetyl nitrile oxide | 1,2,4-Oxadiazolo[5,4-c]pyridotetrazole | DMF, 100°C, 12 h | 58 |
Electrophilic substitution
The pyridine ring undergoes nitration at the 5-position using HNO₃/H₂SO₄:
Conditions :
Nucleophilic displacement
The oxadiazole’s 5-position reacts with thiols (e.g., mercaptopyridine) in basic media:
Conditions :
Spectroscopic Characterization
Key NMR data for reaction products:
| Derivative | ||
|---|---|---|
| Schiff base (R = 4-OMePh) | δ 8.32 (s, 1H, CH=N), 7.89 (d, J = 8.8 Hz, 2H), 7.45 (d, J = 8.8 Hz, 2H), 2.41 (s, 3H, CH₃) | δ 162.1 (C=N), 159.8 (C-O), 148.3 (oxadiazole C-5) |
| Pyridotriazole | δ 8.55 (s, 1H, triazole-H), 8.21 (d, J = 5.2 Hz, 1H), 7.78 (d, J = 8.0 Hz, 2H), 2.44 (s, 3H, CH₃) | δ 167.4 (C=O), 154.2 (triazole C-3) |
Stability and Reactivity Trends
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-Hydrazino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine is with a molecular weight of 267.29 g/mol. Its structure features a pyridine ring substituted with a hydrazine and an oxadiazole moiety, which are critical for its biological activity.
Case Studies
- Zheng et al. (2023) synthesized novel oxadiazole derivatives and evaluated their anticancer properties using TRAP assays. They found that certain compounds exhibited potent telomerase inhibition in gastric cancer cell lines .
- Shamsuzzaman et al. reported on steroidal oxadiazole derivatives that showed significant activity against human leukemia cell lines (HL-60) with IC50 values indicating strong cytotoxic effects .
Antibacterial Properties
In addition to its anticancer applications, compounds containing the oxadiazole moiety have been investigated for antibacterial properties. The structural characteristics of this compound contribute to its ability to act against various bacterial strains.
Research Findings
A study on substituted oxadiazoles demonstrated their effectiveness as antibacterial agents against multiple microbial strains. These findings suggest that modifications to the hydrazine and oxadiazole components can enhance antibacterial efficacy .
In Vitro Studies
Pharmacological evaluations have indicated that derivatives of 1,3,4-oxadiazoles can possess both anticancer and antibacterial activities. For example:
Mechanism of Action
The mechanism of action of 2-Hydrazino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydrazino group can form hydrogen bonds or coordinate with metal ions, while the oxadiazole ring can participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound’s uniqueness lies in its 4-methylphenyl substituent on the oxadiazole ring. Analogous compounds feature varying substituents, such as alkyl chains or alkoxy groups, which influence physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Predicted Properties of Selected Analogs
*logP values calculated using the Crippen method for illustrative purposes.
Substituent Effects on Properties
- Lipophilicity : The 4-methylphenyl group increases logP (2.8 vs. 1.5 for propyl and 0.3 for methoxymethyl), suggesting superior membrane permeability for the target compound, a critical factor in drug design .
- Solubility : The methoxymethyl analog’s lower logP indicates higher aqueous solubility, making it preferable for solution-phase reactions .
- Synthetic Accessibility : Propyl and methoxymethyl substituents are simpler to introduce via alkylation or nucleophilic substitution, whereas aryl groups (e.g., 4-methylphenyl) may require cross-coupling reactions, increasing synthetic complexity .
Biological Activity
2-Hydrazino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine is a heterocyclic compound that combines a pyridine ring with hydrazine and oxadiazole moieties. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The oxadiazole ring is known for its diverse biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 269.29 g/mol. The compound features a hydrazine group that may enhance its reactivity and biological interactions.
Antimicrobial Activity
Compounds containing oxadiazole rings have demonstrated significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have been reported to exhibit antibacterial activity against various microbial strains. In a comparative study, synthesized oxadiazole derivatives showed promising results against common pathogens when tested alongside standard antibiotics like amoxicillin and cefixime .
Anticancer Activity
Research indicates that oxadiazole derivatives can act as effective anticancer agents. Mechanistic studies have shown that these compounds can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) . A notable study reported that certain oxadiazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong anticancer potential .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound may also be significant. In vivo studies have shown that related oxadiazole compounds can reduce edema in animal models when administered at specific dosages . The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Oxadiazole Ring : Essential for antimicrobial and anticancer activities.
- Hydrazine Group : Enhances reactivity and may contribute to biological interactions.
- Pyridine Moiety : Often linked to improved solubility and bioavailability.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1,3,4-Oxadiazole Derivatives | Contains oxadiazole ring | Antimicrobial, anticancer |
| Hydrazone Derivatives | Formed from hydrazines | Antitumor activity |
| Pyridine-based Oxadiazoles | Pyridine fused with oxadiazole | Antiviral properties |
Case Studies
- Anticancer Efficacy : A study evaluated several oxadiazole derivatives for their anticancer activity against breast cancer cell lines. The most potent derivatives displayed IC50 values below 10 µM, demonstrating significant cytotoxicity compared to control groups .
- Antimicrobial Testing : Another investigation assessed the antibacterial properties of various hydrazine-containing compounds. The results indicated that those with an oxadiazole moiety exhibited enhanced activity against Gram-positive bacteria compared to their counterparts without this feature .
Q & A
Q. What are the optimal synthetic routes for 2-hydrazino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring via cyclization of acylhydrazides with nitriles under acidic conditions. For example, hydrazino-pyridine precursors can be coupled with 4-methylphenyl-substituted oxadiazole intermediates using coupling agents like EDCI/HOBt in DMF. Reaction optimization includes controlling temperature (60–80°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd/C for hydrogenation steps). Purification via column chromatography with ethyl acetate/hexane gradients ensures >95% purity .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Key techniques include:
- NMR (¹H/¹³C): To confirm hydrazino (-NH-NH₂) and oxadiazole proton environments.
- HRMS : For exact mass verification (e.g., [M+H]⁺ expected at m/z 325.1215).
- X-ray crystallography : To resolve ambiguities in tautomeric forms of the oxadiazole ring.
- HPLC : For purity assessment (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers validate the compound’s stability under varying pH and temperature conditions?
Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 40°C for 14 days. Monitor degradation via HPLC and identify byproducts using LC-MS. Stability is critical for biological assays, as hydrolytic cleavage of the hydrazino group may occur under acidic conditions .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Screen against kinase/enzyme targets (e.g., EGFR, COX-2) using fluorescence-based assays. For antimicrobial activity, use microdilution methods (MIC against S. aureus or E. coli). Include positive controls (e.g., ciprofloxacin) and validate results with dose-response curves (IC₅₀ calculations) .
Advanced Research Questions
Q. How can molecular docking studies elucidate the compound’s mechanism of action?
Use software like AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase). Focus on the oxadiazole ring’s hydrogen bonding with active-site residues (e.g., Arg98) and the hydrazino group’s role in chelating metal cofactors. Validate predictions with mutagenesis studies .
Q. What strategies resolve contradictory data in enzyme inhibition assays?
Contradictions may arise from assay interference (e.g., compound aggregation). Mitigate by:
- Repeating assays with varying detergent concentrations (e.g., 0.01% Tween-20).
- Using orthogonal methods (SPR vs. fluorescence polarization).
- Testing metabolite stability (e.g., via LC-MS) to rule out false positives .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
Synthesize analogs with substitutions at the 4-methylphenyl (e.g., halogenation) or pyridine (e.g., methoxy groups) positions. Compare logP (HPLC-derived) and activity data to identify key pharmacophores. For example, fluorination at the phenyl ring enhances membrane permeability but may reduce solubility .
Q. What computational methods predict metabolic pathways and toxicity?
Use in silico tools like ADMET Predictor™ or GLORYx to identify potential oxidation sites (e.g., hydrazino to nitroso metabolites). Cross-reference with experimental microsomal stability data (human liver microsomes + NADPH) to prioritize derivatives with favorable profiles .
Q. How to troubleshoot low yields in large-scale synthesis?
Common issues include poor solubility of intermediates. Solutions:
- Switch to polar aprotic solvents (DMSO) for coupling steps.
- Optimize stoichiometry (1.2 eq. oxadiazole precursor).
- Use flow chemistry for exothermic reactions (prevents thermal degradation) .
Q. What advanced techniques confirm the compound’s tautomeric forms?
Variable-temperature NMR (VT-NMR) in DMSO-d₆ can detect tautomerism in the oxadiazole ring. Compare experimental data with DFT calculations (Gaussian 16, B3LYP/6-31G*) to assign dominant tautomers under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
